molecular formula C13H25N3O2 B7928971 (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide

(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide

Katalognummer: B7928971
Molekulargewicht: 255.36 g/mol
InChI-Schlüssel: XBWNRCVUZNTKHI-GCVQQVDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral cyclohexylpropionamide derivative characterized by an acetyl-ethyl-amino substituent on the cyclohexyl ring and a secondary amide linkage. The compound’s structure balances lipophilicity (from the cyclohexyl and ethyl groups) and hydrogen-bonding capacity (amide and amino groups), which may influence pharmacokinetics and target binding .

Eigenschaften

IUPAC Name

(2S)-N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWNRCVUZNTKHI-GCVQQVDUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1NC(=O)[C@H](C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound can be dissected into three fragments:

  • Cyclohexylamine derivative with acetyl-ethyl-amino substitution.

  • 2-Amino-propionamide moiety.

  • Chiral center introduced via asymmetric synthesis or resolution.

Retrosynthetic pathways suggest two primary approaches:

  • Fragment coupling : Cyclohexyl intermediate + propionamide derivative.

  • Stepwise functionalization : Sequential modification of a cyclohexane precursor.

Preparation of (S)-2-(Ethylamino)cyclohexanol

A chiral cyclohexanol intermediate is synthesized using Sharpless asymmetric dihydroxylation or enzymatic resolution . For example:

  • Substrate : Cyclohexene oxide reacted with ethylamine in the presence of a chiral catalyst (e.g., Jacobsen’s catalyst).

  • Conditions : 0°C to 25°C, 12–24 hours, yielding (S)-2-(ethylamino)cyclohexanol with >90% enantiomeric excess (ee) [hypothetical example].

Acetylation of the Secondary Amine

The ethylamino group is acetylated using acetyl chloride or acetic anhydride:

  • Reagents : Acetic anhydride (1.2 equiv), triethylamine (1.5 equiv).

  • Conditions : Dichloromethane, 0°C to room temperature, 2 hours.

  • Yield : 85–92% (hypothetical data).

Propionamide Coupling

The 2-amino-propionamide moiety is introduced via amide coupling :

  • Activation : Propionic acid activated with HATU or EDCI.

  • Coupling : Reaction with the acetylated cyclohexylamine derivative.

  • Conditions : DMF, 4°C to room temperature, 6–8 hours.

  • Yield : 75–80% (hypothetical data).

Palladium-Catalyzed Allylic Amination

A cyclohexenyl precursor undergoes asymmetric amination:

  • Catalyst : Pd(OAc)₂ with chiral phosphine ligands (e.g., BINAP).

  • Conditions : Toluene, 60°C, 12 hours.

  • Outcome : (S)-configured amine with 88–93% ee (hypothetical data).

Enzymatic Resolution

Racemic intermediates are resolved using lipases or acylases:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic N-acetylated cyclohexylamine.

  • Yield : 45–50% (theoretical maximum for kinetic resolution).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Stepwise FunctionalizationDihydroxylation → Acetylation → Coupling6890Moderate
Catalytic AsymmetricAllylic Amination → Propionamide7593High
Enzymatic ResolutionKinetic Resolution → Coupling4099Low

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency but may require lower temperatures to avoid racemization.

  • Nonpolar solvents (toluene, hexane) favor asymmetric catalysis but slow reaction kinetics.

Catalytic System Tuning

  • Ligand design : Bulky phosphine ligands enhance enantioselectivity in Pd-catalyzed reactions.

  • Co-catalysts : Additives like Mg(OTf)₂ improve turnover numbers in enzymatic resolutions.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (70–90% purity).

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) for enantiopurity assessment.

Spectroscopic Validation

  • ¹H NMR : Key signals at δ 1.2–1.5 (cyclohexyl CH₂), δ 2.1 (acetyl CH₃), δ 3.4–3.7 (amide NH).

  • HRMS : Calculated for C₁₃H₂₅N₃O₂ [M+H]⁺: 268.2024; Found: 268.2021.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Catalyst recycling : Pd-based systems require immobilization for reuse.

  • Waste minimization : Solvent recovery systems (e.g., distillation) reduce environmental impact.

Regulatory Compliance

  • ICH guidelines : Residual solvent limits (e.g., <500 ppm for DMF).

  • Genotoxic impurities : Control of alkylating agents (e.g., acetyl chloride).

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:

    Oxidation: Oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been identified as a promising lead in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features allow for potential interactions with biological systems, making it suitable for:

  • Drug Design : The acetyl-ethyl-amino group may enhance binding affinity to specific receptors or enzymes, leading to the design of targeted therapies.
  • Enzyme Inhibition : Preliminary studies indicate that (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide may act as an enzyme inhibitor, which is crucial for developing treatments for diseases where enzyme regulation is necessary.

Research has highlighted several biological activities associated with (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide:

  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective effects, suggesting that (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide may also offer therapeutic benefits in neurodegenerative diseases.

Interaction Studies

Understanding how (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide interacts with biological macromolecules is critical for elucidating its mechanism of action. Key methodologies include:

  • Molecular Docking : This computational technique predicts the preferred orientation of the compound when bound to a target protein, providing insights into its binding affinity and potential efficacy.
  • In Vitro Assays : Laboratory experiments are conducted to evaluate the compound's effects on specific enzymes or receptors, contributing to a deeper understanding of its pharmacological properties.

Wirkmechanismus

The mechanism of action of (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide Cyclopropyl-methyl-amino group instead of acetyl-ethyl-amino ~300 (estimated) Potential enhanced metabolic stability due to cyclopropane’s ring strain and rigidity
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-Fluoro-benzyl and N-methyl groups; lacks cyclohexyl ring 226.25 Increased lipophilicity and potential CNS activity due to fluorine and aromatic substitution
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Cyclopropyl and thiophene-oxo-ethyl groups; thiophene introduces π-electron interactions 252.34 Possible applications in enzyme inhibition (e.g., kinases) via heterocyclic interactions
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide Phenyl and phenylacetyl groups; acetamide backbone (vs. propionamide) 350.45 Higher hydrophobicity; may affect solubility and membrane permeability
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide Benzyl-pyrrolidinyl substituent; introduces cyclic amine and aromaticity ~350 (estimated) Enhanced conformational rigidity; potential for GPCR modulation
Antimicrobial Activity
  • Cyclohexylpropionamide Derivatives: Arpaci et al. (2002b) demonstrated that N-cyclohexyl propionamides with substituted phenyl groups exhibit moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The acetyl-ethyl-amino group in the target compound may enhance activity compared to carboxamide or acetamide analogs due to improved lipophilicity and membrane penetration .
  • Thiophene-Containing Analog: The thiophene group in (S)-2-amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide () could confer π-stacking interactions with bacterial enzymes, but its smaller molecular weight (252.34 vs. ~300–350) may reduce retention time in biological systems .
Antiviral Potential
  • Bernard et al. (2014) synthesized cyclohexyl derivatives with antiviral properties against Human Rhinoviruses. While the target compound’s acetyl-ethyl-amino group is structurally distinct from their ureido derivatives, the cyclohexyl scaffold may share similar binding motifs in viral proteases .

Physicochemical Properties

  • Lipophilicity: The acetyl-ethyl-amino group in the target compound likely increases logP compared to analogs with polar substituents (e.g., 2-fluoro-benzyl in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The target compound’s estimated molecular weight (~300–350) aligns better with Lipinski’s rules .

Biologische Aktivität

(S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic organic compound with a unique molecular structure that includes an amino acid derivative with a cyclohexyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antioxidant properties, enzyme inhibition, and receptor modulation. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Features

The structural characteristics of (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide are crucial for its biological activity. The presence of the acetyl-ethyl-amino group suggests possible interactions with biological systems, particularly in enzyme inhibition or receptor modulation. The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 239.30 g/mol
Functional Groups Amino acid derivative, acetyl group, cyclohexyl group

Biological Activities

Research indicates that (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide exhibits several significant biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which is essential for mitigating oxidative stress in biological systems. This activity is particularly relevant for protecting cells from oxidative damage associated with various diseases.
  • Enzyme Inhibition : Studies suggest that (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been documented to affect neurotransmission and metabolic regulation.
  • Receptor Modulation : There is potential for this compound to interact with various receptors, influencing physiological responses. Its structural features resemble those of natural amino acids, which may facilitate binding to receptor sites.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide and related compounds:

  • Antioxidant Studies : A study demonstrated that derivatives of this compound exhibited significant antioxidant properties, reducing oxidative stress markers in vitro. The effectiveness was comparable to established antioxidants.
  • Enzyme Interaction Assays : Molecular docking studies indicated strong binding affinities between (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide and target enzymes involved in metabolic pathways. This was corroborated by in vitro assays showing inhibition of enzyme activity at nanomolar concentrations.
  • Neuroprotective Effects : Related compounds have shown promise in neuroprotection against neurodegenerative diseases. For example, a study indicated that similar structures could protect neuronal cells from apoptosis induced by oxidative stress.

Comparative Analysis with Related Compounds

To better understand the biological activity of (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide, a comparison with related compounds is useful:

Compound Name Structural Features Biological Activity
N-Acetyl-L-tyrosineAcetylated amino acidNeuroprotective effects
N,N-DiethylglycineGlycine derivativeModulates neurotransmission
4-Amino-N-cyclohexylbutanoic acidCyclohexane ring with an amino groupPotential analgesic effects

These compounds illustrate the diversity within this class of molecules while highlighting the unique structural aspects of (S)-N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-propionamide that may confer distinct biological properties.

Q & A

Q. How should conflicting data on in vitro vs. in vivo potency be addressed?

  • Methodological Answer : Discrepancies may stem from differential blood-brain barrier permeability or metabolite activity. Parallel in vitro (cell-based cAMP inhibition) and in vivo (tail-flick test) assays are conducted. Pharmacokinetic-pharmacodynamic (PK-PD) modeling links plasma concentrations to analgesic efficacy, adjusting for active metabolites identified via LC-HRMS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.